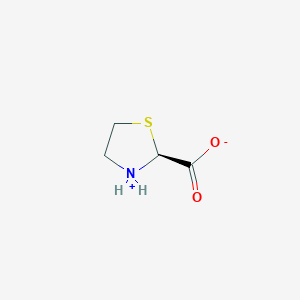
Dicapryl sodium sulfosuccinate
Vue d'ensemble
Description
Dicapryl sodium sulfosuccinate is a useful research compound. Its molecular formula is C20H37NaO7S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicapryl sodium sulfosuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicapryl sodium sulfosuccinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Applications in High-Resolution NMR Spectroscopy
Dicapryl sodium sulfosuccinate, known as Aerosol-OT or AOT, is used in high-resolution NMR spectroscopy studies. It has been employed to encapsulate water-soluble proteins within reverse micelles, offering a way to analyze protein structures in a non-native environment. This approach provides valuable insights into protein behavior and stability under various conditions (Shi, Peterson, & Wand, 2005).
2. Role in Micellization and Interaction with Polymers
Research into the micellization process of various sulfosuccinate surfactants, including AOT, has been conducted. Studies have compared the behaviors of different sulfosuccinates in terms of surface tension, fluorescence, microcalorimetry, and their interaction with hydrophobically modified polymers. These findings are crucial for understanding the surfactant's behavior in various industrial and pharmaceutical applications (Fan et al., 2005).
3. Protein Encapsulation and Recovery
AOT has been utilized for the extraction and recovery of proteins, such as lysozyme, from aqueous phases. This involves reverse micellar extraction and precipitation methods, where the surfactant forms reverse micelles to solubilize proteins. Such techniques are significant in biotechnology for protein purification and recovery with retained enzymatic activity (Shin, Weber, & Vera, 2003).
4. Microcapsule Formation and Drug Delivery
Dicapryl sodium sulfosuccinate has been used in the formation of microcapsules for various applications, including drug delivery. For example, it has been involved in the preparation of gelatin/carboxymethylcellulose/dioctyl sulfosuccinate sodium microcapsules. These microcapsules have potential applications in electrophoretic displays and controlled drug release systems (Dai et al., 2010).
5. Surface and Thermodynamic Properties in Surfactant Systems
Research has focused on the surface and thermodynamic properties of various sulfosuccinate surfactants, including dioctyl sodium sulfosuccinate. These studies are vital for understanding the surfactant's behavior in different conditions, influencing its applications in areas like detergents, emulsifiers, and pharmaceutical formulations (Deepika & Tyagi, 2006).
Propriétés
IUPAC Name |
sodium;(2S)-1,4-dioctoxy-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1/t18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJACVHOIKRAP-FERBBOLQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(2S)-1,4-dioctoxy-1,4-dioxobutane-2-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



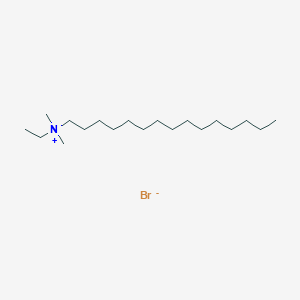
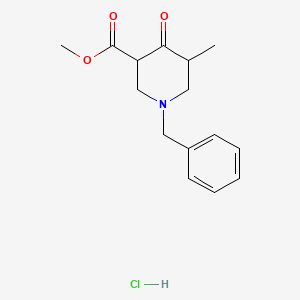
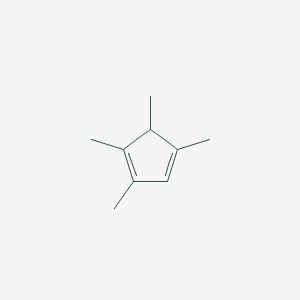
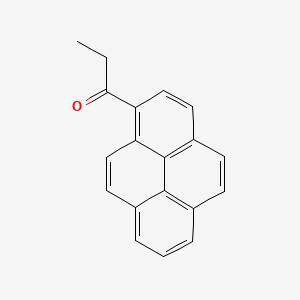
![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)
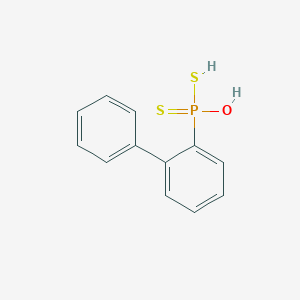
![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
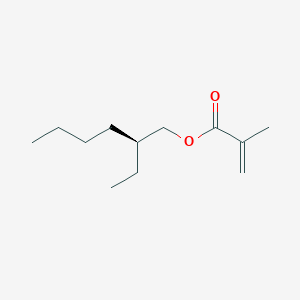
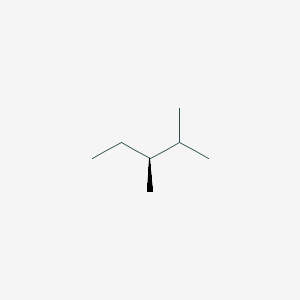

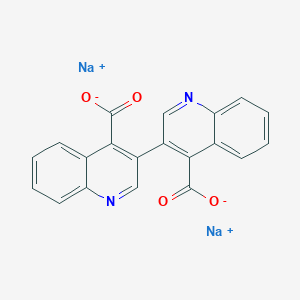
![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)
